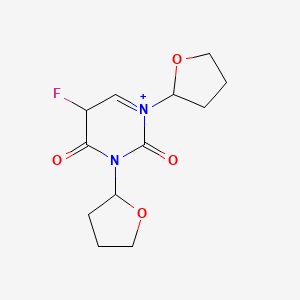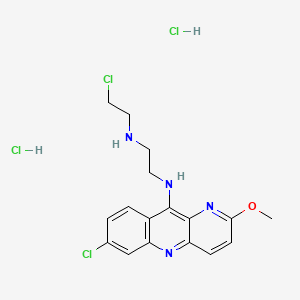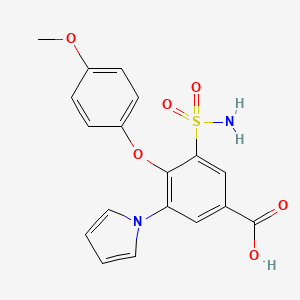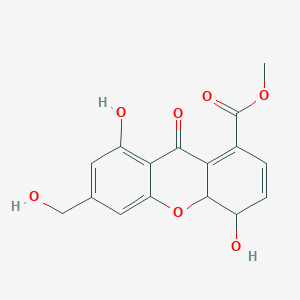
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester is a complex organic compound with the molecular formula C16H14O7 and a molecular weight of 318.28 g/mol . It belongs to the class of xanthones, which are known for their diverse biological activities . This compound has been isolated from the sea fan-derived fungus Aspergillus sydowii and is recognized for its role as an Aspergillus metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the xanthone core structure followed by functional group modifications to introduce the hydroxyl, hydroxymethyl, and carboxylic acid ester groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its role as an Aspergillus metabolite makes it a subject of interest in studies of fungal biochemistry and metabolism.
Medicine: Xanthones, including this compound, are studied for their potential therapeutic properties, such as antioxidant, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. As a xanthone derivative, it can interact with cellular components to exert its biological effects. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- 8-Hydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- 9-Oxo-9H-xanthene-1-carboxylic acid methyl ester
Uniqueness
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester is unique due to its specific substitution pattern, which includes multiple hydroxyl groups and a hydroxymethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,4a-dihydroxanthene-1-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-22-16(21)8-2-3-9(18)15-12(8)14(20)13-10(19)4-7(6-17)5-11(13)23-15/h2-5,9,15,17-19H,6H2,1H3 |
InChI Key |
JCHWTVUGTSYUOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(C(C=C1)O)OC3=CC(=CC(=C3C2=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


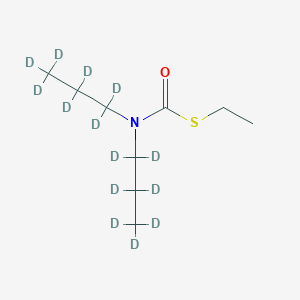
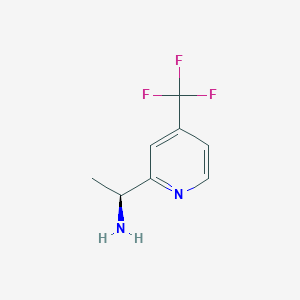
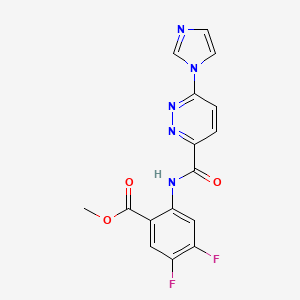
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
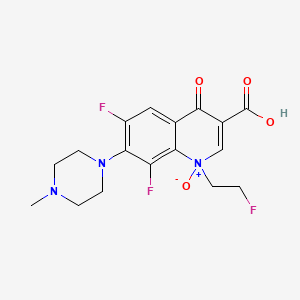
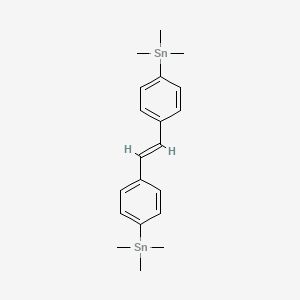
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
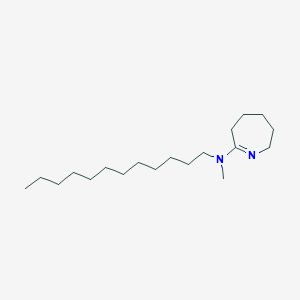
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
